![molecular formula C14H15N3O B2390450 1,2,3,4,4a,5-Hexahydropyrido[1',2':4,5][1,4]oxazino[2,3-b]quinoxaline CAS No. 73332-34-0](/img/structure/B2390450.png)
1,2,3,4,4a,5-Hexahydropyrido[1',2':4,5][1,4]oxazino[2,3-b]quinoxaline
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Description
1,2,3,4,4a,5-Hexahydropyrido[1’,2’:4,5][1,4]oxazino[2,3-b]quinoxaline is a chemical compound . It has been mentioned in the context of potential anticancer agents .
Synthesis Analysis
The synthesis of this compound involves reactions of 2,3-dichloroquinoxalines with 2-(hydroxymethyl)piperidine, resulting in a series of 1,2,3,4,4a,5-hexahydropyrido[1’,2’:4,5][1,4]oxazino[2,3-b]quinoxaline derivatives .Molecular Structure Analysis
The structures of the products were confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-dichloroquinoxalines with 2-(hydroxymethyl)piperidine .Scientific Research Applications
- Application : The compound 1,2,4a,5-tetrahydro-4H-benzo[b][1,4]oxazino[4,3-d][1,4]oxazine (a derivative of the target compound) has been identified as a potent AAK1 inhibitor. It exhibits an IC50 value of 9.38 ± 0.34 nM against AAK1 .
- Synthesis : Researchers have explored the synthesis of 1,2,3,4,4a,5-hexahydropyrido[1’,2’:4,5][1,4]oxazino[2,3-b]quinoxaline derivatives. These compounds fall within the realm of heterocyclic chemistry, which investigates the properties and applications of cyclic molecules containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur) in the ring structure .
AAK1 Inhibition
Heterocyclic Chemistry
Chemical Properties
properties
IUPAC Name |
9-oxa-2,11,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),10,12,14,16-pentaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-7-12-11(6-1)15-13-14(16-12)18-9-10-5-3-4-8-17(10)13/h1-2,6-7,10H,3-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXSCCVPBJZLFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)COC3=NC4=CC=CC=C4N=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320523 |
Source
|
Record name | 9-oxa-2,11,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),10,12,14,16-pentaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666142 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2,3,4,4a,5-Hexahydropyrido[1',2':4,5][1,4]oxazino[2,3-b]quinoxaline | |
CAS RN |
73332-34-0 |
Source
|
Record name | 9-oxa-2,11,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),10,12,14,16-pentaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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